Structural, Synthetic, and Pharmacological Profiling of 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
Structural, Synthetic, and Pharmacological Profiling of 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
Executive Summary
As antimicrobial and antimalarial resistance continues to outpace novel drug discovery, the optimization of historically validated pharmacophores is critical. 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one represents a highly rationalized derivative of the 4-quinolone scaffold. Closely related to the Endochin-like quinolones (ELQs)[1], this molecule integrates a hydrophobic 2-alkyl chain for target-site anchoring and an 8-trifluoromethoxy (-OCF₃) group to overcome the rapid metabolic degradation that plagued early quinolone candidates. This technical guide deconstructs the structural rationale, synthetic methodology, and self-validating pharmacological protocols required to evaluate this compound in preclinical drug development.
Structural & Physicochemical Rationale
The efficacy of 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one is dictated by three distinct structural domains, each engineered to address specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities:
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The 4-Quinolone Core: The central bicyclic ring system exists in a tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. In physiological environments, the keto form predominates, providing a critical hydrogen bond donor (-NH) and acceptor (-C=O) required for coordinating with the target protein's binding pocket[2].
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The 2-Propyl Substituent: The aliphatic C3 chain acts as a hydrophobic anchor. In the context of antimalarial activity, this group mimics the isoprenoid tail of ubiquinol, allowing the molecule to competitively lodge into the lipophilic Qo site of the Plasmodium cytochrome bc1 complex[3].
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The 8-Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch
parameter = +1.04) and strongly electron-withdrawing. Crucially, placing this group at the C8 position sterically and electronically shields the aromatic ring from Cytochrome P450-mediated hydroxylation—a primary metabolic liability of un-substituted quinolones[4].
Table 1: Predicted Physicochemical Properties
Data summarized to evaluate adherence to Lipinski’s Rule of Five and membrane permeability metrics.
| Property | Estimated Value | Pharmacological Rationale |
| Molecular Weight | 271.24 g/mol | Highly favorable for oral bioavailability and rapid intracellular diffusion. |
| LogP (Octanol/Water) | ~4.1 | Elevated lipophilicity driven by the -OCF₃ and -propyl groups; ensures excellent passive membrane permeability. |
| Topological Polar Surface Area | 41.5 Ų | Low TPSA (< 90 Ų) guarantees high accumulation within target pathogen organelles (e.g., mitochondria). |
| Hydrogen Bond Donors | 1 (-NH) | Essential for primary target binding (e.g., His181 in cytochrome bc1). |
| Hydrogen Bond Acceptors | 4 (-C=O, -OCF₃) | Facilitates secondary stabilizing interactions within the binding cleft. |
Synthetic Methodology: Modified Conrad-Limpach Annulation
The synthesis of 2-alkyl-4-quinolones is most reliably achieved via the Conrad-Limpach synthesis [2]. This method is chosen over the Gould-Jacobs reaction because it allows for the regioselective formation of the 4-quinolone core under thermodynamic control, directly utilizing commercially available
Step-by-Step Protocol
Step 1: Enamine Condensation
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In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) and ethyl 3-oxohexanoate (1.1 eq) in 100 mL of anhydrous toluene.
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Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Causality Check: Heat the mixture to reflux (110 °C) for 12 hours. The Dean-Stark trap physically removes the azeotroped water, driving the equilibrium forward to quantitatively yield the Schiff base (enamine) intermediate.
Step 2: High-Temperature Cyclization
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Concentrate the reaction mixture under reduced pressure to remove the toluene.
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Dissolve the crude enamine in 50 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
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Causality Check: Rapidly heat the solution to 250 °C for 45 minutes. The extreme thermal energy is required to overcome the activation barrier for the intramolecular hetero-Diels-Alder-like cyclization and subsequent elimination of ethanol, forcing the dearomatized intermediate back into the stable 4-quinolone tautomer[2].
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Cool the mixture to room temperature and dilute with 150 mL of cold hexanes.
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Filter the resulting precipitate, wash extensively with hexanes to remove residual Dowtherm A, and recrystallize from absolute ethanol to yield pure 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one.
Mechanistic Pathways & Target Interactions
Endochin-like quinolones (ELQs) exert their potent antimicrobial and antimalarial effects by targeting the mitochondrial electron transport chain[1]. Specifically, the compound acts as a competitive inhibitor at the Qo site of the cytochrome bc1 complex . By mimicking ubiquinol, the 2-propyl chain anchors the molecule into the hydrophobic pocket, while the 4-quinolone core forms a critical hydrogen bond with the Rieske iron-sulfur protein. This halts electron transfer, collapses the mitochondrial proton gradient, and starves the pathogen of ATP[3].
Mechanism of action: 4-quinolone inhibition of the Plasmodium cytochrome bc1 complex.
Experimental Workflows (Self-Validating Systems)
To accurately profile this compound, researchers must utilize self-validating assays that isolate the specific mechanism of action and verify the metabolic stability imparted by the -OCF₃ group.
Protocol A: In Vitro Cytochrome bc1 Complex Inhibition Assay
This assay isolates the target complex to prove direct target engagement rather than general cytotoxicity.
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Preparation: Isolate mitochondria from Plasmodium falciparum cultures via nitrogen cavitation and differential centrifugation.
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Buffer Setup: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 100 μM cytochrome c, and 10 mM KCN .
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Self-Validation: KCN is strictly required to block Complex IV (cytochrome c oxidase). This ensures that any reduction of cytochrome c is exclusively the result of bc1 complex activity.
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Incubation: Add the mitochondrial fraction and 2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one (titrated from 0.1 nM to 10 μM). Incubate at 25 °C for 10 minutes.
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Initiation & Measurement: Initiate the reaction with 50 μM decylubiquinol. Monitor the reduction of cytochrome c spectrophotometrically by tracking the increase in absorbance at 550 nm over 3 minutes. Calculate the IC₅₀ via non-linear regression.
Protocol B: Microsomal Metabolic Stability Assay
This protocol validates the hypothesis that the 8-trifluoromethoxy group prevents rapid CYP450 degradation.
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Reaction Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL), the quinolone compound (1 μM), and phosphate buffer (100 mM, pH 7.4) with 3.3 mM MgCl₂.
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Thermal Equilibration: Pre-incubate at 37 °C for 5 minutes.
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Initiation: Add NADPH (1 mM final) to initiate CYP450 metabolism.
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Self-Validation: Run a parallel negative control replacing NADPH with buffer. If the compound degrades in the negative control, the instability is chemical (e.g., hydrolysis), not enzymatic.
-
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Quenching: At 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the enzymes, halting the reaction.
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Analysis: Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
References
1.[2] Conrad–Limpach synthesis. Wikipedia. Available at:[Link] 2.[1] Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry. Available at:[Link] 3.[3] 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance. ACS Infectious Diseases. Available at:[Link] 4.[4] 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | C11H4ClF6NO | CID 2773850. PubChem. Available at: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | C11H4ClF6NO | CID 2773850 - PubChem [pubchem.ncbi.nlm.nih.gov]
